![molecular formula C18H22N2O B2941067 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol CAS No. 301160-08-7](/img/structure/B2941067.png)
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol, also known as GSK3 inhibitor, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been widely used in scientific research. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. The inhibition of GSK-3 has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol exerts its pharmacological effects by inhibiting GSK-3, which is a key regulator of various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, cell proliferation, and apoptosis. The inhibition of GSK-3 by 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol leads to the activation of downstream signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to the activation of downstream signaling pathways. The inhibition of GSK-3 by 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in lab experiments include its potent and selective inhibition of GSK-3, its well-established synthesis method, and its wide availability. However, some limitations of using 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in lab experiments include its potential toxicity, its limited solubility in water, and its relatively high cost.
Direcciones Futuras
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has shown great potential as a therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Some future directions for research include:
- Investigating the potential of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
- Developing new analogs of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol with improved pharmacological properties, such as increased solubility and reduced toxicity.
- Studying the effects of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol on other signaling pathways and cellular processes.
- Investigating the potential of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol involves several steps that have been described in the literature. The starting material for the synthesis is 9-carbazolecarboxaldehyde, which is reacted with 2-bromo-1-propanol to produce 9-(2-hydroxypropyl)carbazole. The latter is then treated with 2-amino-2-methyl-1-propanol to form 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol.
Aplicaciones Científicas De Investigación
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been widely used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to the activation of downstream signaling pathways. The inhibition of GSK-3 by 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(2)19-11-14(21)12-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,13-14,19,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSJCXMBQQBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.